REACTION_SMILES
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[CH3:11][NH:12][NH2:13].[CH3:14][CH2:15][OH:16].[Cl:1][c:2]1[cH:3][cH:4][c:5]([N:8]=[C:9]=[S:10])[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:9](=[S:10])[N:12]([CH3:11])[NH2:13])[cH:6][cH:7]1
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Name
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CNN
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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S=C=Nc1ccc(Cl)cc1
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Name
|
|
Type
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product
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Smiles
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CN(N)C(=S)Nc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |